molecular formula C10H7NO3 B1620860 6-Phenyl-1,3-oxazine-2,4-dione CAS No. 55323-83-6

6-Phenyl-1,3-oxazine-2,4-dione

Cat. No.: B1620860
CAS No.: 55323-83-6
M. Wt: 189.17 g/mol
InChI Key: TUHRSLFVEJPHTH-UHFFFAOYSA-N
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Description

6-Phenyl-1,3-oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family It is characterized by a six-membered ring containing one oxygen and one nitrogen atom, with a phenyl group attached to the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenyl-1,3-oxazine-2,4-dione can be achieved through several methods. One common approach involves the cyclization of phenyl-substituted urea derivatives with carbon dioxide or carbonyl sulfide under mild conditions . Another method includes the reaction of phenyl isocyanate with ethyl acetoacetate, followed by cyclization to form the oxazine ring .

Industrial Production Methods

Industrial production of this compound typically involves the use of continuous flow reactors to ensure consistent quality and yield. The process often employs catalysts to enhance the reaction rate and selectivity, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-1,3-oxazine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phenyl-substituted oxazines, amine derivatives, and various functionalized oxazine compounds .

Mechanism of Action

The mechanism of action of 6-Phenyl-1,3-oxazine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenyl-1,3-oxazine-2,4-dione is unique due to its specific ring structure and the presence of a phenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

6-phenyl-1,3-oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-8(14-10(13)11-9)7-4-2-1-3-5-7/h1-6H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHRSLFVEJPHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384432
Record name 6-phenyl-1,3-oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55323-83-6
Record name 6-phenyl-1,3-oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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